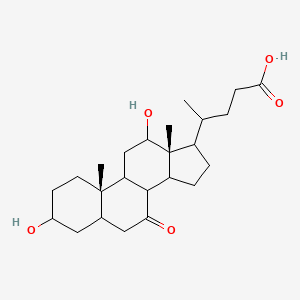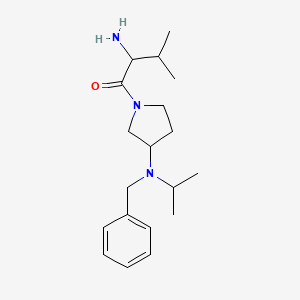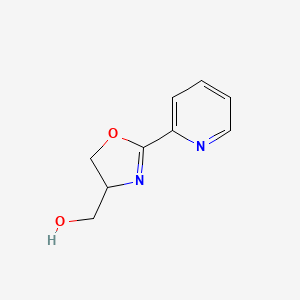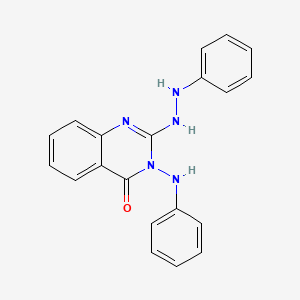![molecular formula C21H25N5O6 B14793266 N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid](/img/structure/B14793266.png)
N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Deazatetrahydrofolic acid (DATHF) is a synthetic analog of tetrahydrofolic acid, a form of folate. Folate is a vital B-vitamin that plays a crucial role in DNA synthesis, repair, and methylation. DATHF is particularly significant in scientific research due to its unique structure and biological activity, making it a valuable tool in studying folate metabolism and related biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-deazatetrahydrofolic acid typically involves multiple steps starting from commercially available p-substituted methyl compounds. The process includes the formation of intermediate compounds through various chemical reactions such as reduction, cyclization, and functional group transformations. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of 5-deazatetrahydrofolic acid follows similar synthetic routes but on a larger scale. The process is scaled up using industrial reactors and optimized for cost-effectiveness and efficiency. Quality control measures are implemented to ensure the consistency and purity of the compound, which is essential for its use in research and potential therapeutic applications.
化学反応の分析
Types of Reactions
5-Deazatetrahydrofolic acid undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized forms under specific conditions.
Reduction: Reduction of functional groups to form different derivatives.
Substitution: Replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
科学的研究の応用
5-Deazatetrahydrofolic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study folate metabolism and related biochemical pathways.
Biology: Investigated for its role in cellular processes such as DNA synthesis and repair.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific enzymes involved in nucleotide biosynthesis.
Industry: Utilized in the development of new drugs and diagnostic tools.
作用機序
5-Deazatetrahydrofolic acid exerts its effects by inhibiting enzymes involved in folate metabolism, such as glycinamide ribonucleotide transformylase. This inhibition disrupts the synthesis of purine nucleotides, leading to reduced cellular proliferation and induction of differentiation in certain cell types, such as leukemia cells. The compound’s molecular targets and pathways are critical for understanding its biological activity and potential therapeutic applications.
類似化合物との比較
Similar Compounds
Tetrahydrofolic acid: The natural form of folate, essential for various cellular processes.
Methotrexate: A folate analog used as a chemotherapeutic agent.
5,10-Dideazatetrahydrofolic acid: Another synthetic analog with similar biological activity.
Uniqueness
5-Deazatetrahydrofolic acid is unique due to its specific structure, which allows it to inhibit certain enzymes more effectively than other folate analogs. This makes it a valuable tool in research and a potential candidate for therapeutic development.
特性
分子式 |
C21H25N5O6 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
2-[[4-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,14-15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,23,25,26,30) |
InChIキー |
ZIXNNHANGXIXPX-UHFFFAOYSA-N |
正規SMILES |
C1C(CN=C2C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14793193.png)
![19-Ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,12,14,17(21)-nonaene](/img/structure/B14793200.png)
![(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one](/img/structure/B14793205.png)
![4-(4'-Amino-5',8'-difluorospiro[piperidine-4,2'-quinazoline]-1'-carbonyl)benzonitrile](/img/structure/B14793206.png)
![7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14793212.png)


![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14793239.png)


![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B14793261.png)


